

# An In-depth Technical Guide to (4-Methoxyphenyl)diphenylmethanol

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## Compound of Interest

Compound Name: (4-Methoxyphenyl)diphenylmethanol

Cat. No.: B1213315

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CAS Number: 847-83-6

This technical guide provides a comprehensive overview of **(4-Methoxyphenyl)diphenylmethanol**, a triarylmethanol derivative of interest to researchers, scientists, and drug development professionals. This document details its physicochemical properties, synthesis, and potential biological activities, with a focus on its relevance in medicinal chemistry.

## Chemical and Physical Properties

**(4-Methoxyphenyl)diphenylmethanol**, also known as  $\alpha$ -(4-methoxyphenyl)benzhydrol alcohol, is a solid organic compound with the molecular formula  $C_{20}H_{18}O_2$  and a molecular weight of 290.36 g/mol .<sup>[1]</sup> Its chemical structure features a central methanol carbon atom bonded to two phenyl groups and one 4-methoxyphenyl group.

Table 1: Physicochemical Properties of **(4-Methoxyphenyl)diphenylmethanol**

Property	Value	Reference(s)
CAS Number	847-83-6	[1]
Molecular Formula	C <sub>20</sub> H <sub>18</sub> O <sub>2</sub>	[1]
Molecular Weight	290.36 g/mol	[1]
Melting Point	82 °C	[1]
Boiling Point	452.2 ± 33.0 °C at 760 mmHg	[1]
Physical Form	Solid	[1]
Solubility	Insoluble in water; Soluble in organic solvents.	[2]
Storage	Sealed in dry, 2-8°C	

## Spectral Data

While specific experimental spectra for **(4-Methoxyphenyl)diphenylmethanol** are not widely available in public databases, the expected spectral characteristics can be inferred from its structure and data for analogous compounds.

### Nuclear Magnetic Resonance (NMR) Spectroscopy:

- <sup>1</sup>H NMR:** The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl and 4-methoxyphenyl groups, a singlet for the methoxy group protons (typically around 3.8 ppm), and a singlet for the hydroxyl proton. The chemical shifts of the aromatic protons will be influenced by the electron-donating methoxy group.
- <sup>13</sup>C NMR:** The carbon-13 NMR spectrum will display signals for the quaternary carbon of the alcohol, the carbons of the three aromatic rings, and the methoxy carbon. The carbon attached to the hydroxyl group would appear in the range of 70-80 ppm. Aromatic carbons would be observed between 110-150 ppm, and the methoxy carbon signal would be around 55 ppm.

**Infrared (IR) Spectroscopy:** The IR spectrum is expected to exhibit a characteristic broad absorption band in the region of 3200-3600 cm<sup>-1</sup> corresponding to the O-H stretching vibration

of the alcohol group. Aromatic C-H stretching vibrations would be observed around 3000-3100  $\text{cm}^{-1}$ . The C-O stretching of the alcohol and the ether linkage would appear in the fingerprint region, typically between 1000-1300  $\text{cm}^{-1}$ . Strong absorptions corresponding to the C=C stretching of the aromatic rings are also expected around 1450-1600  $\text{cm}^{-1}$ .

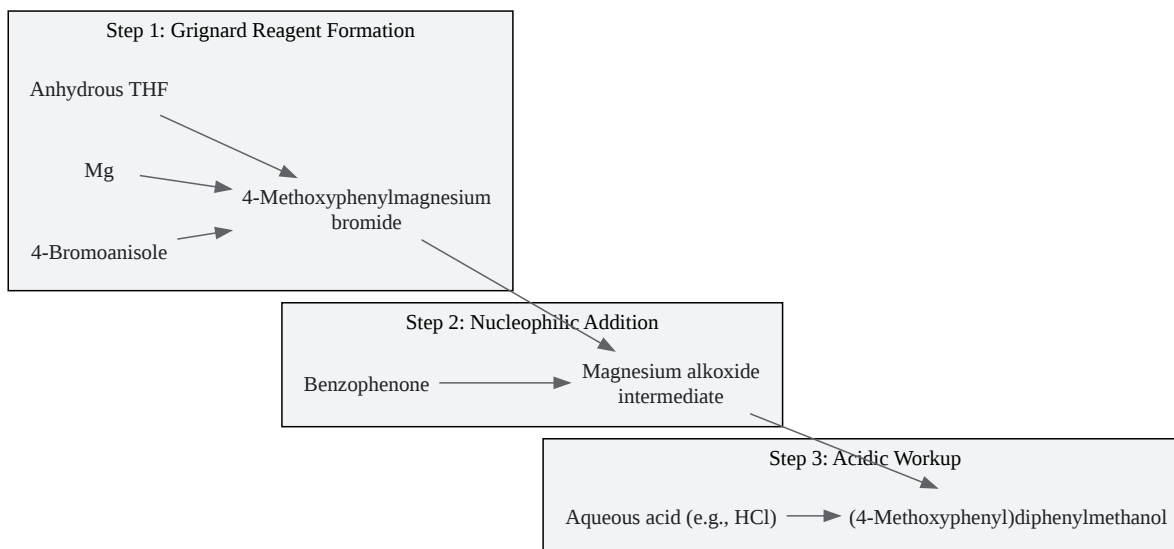
Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) would likely show a molecular ion peak ( $\text{M}^+$ ) at  $m/z$  290. The fragmentation pattern would be characterized by the loss of a water molecule ( $\text{M}-18$ ), the loss of the methoxy group ( $\text{M}-31$ ), and cleavage of the phenyl and 4-methoxyphenyl groups.

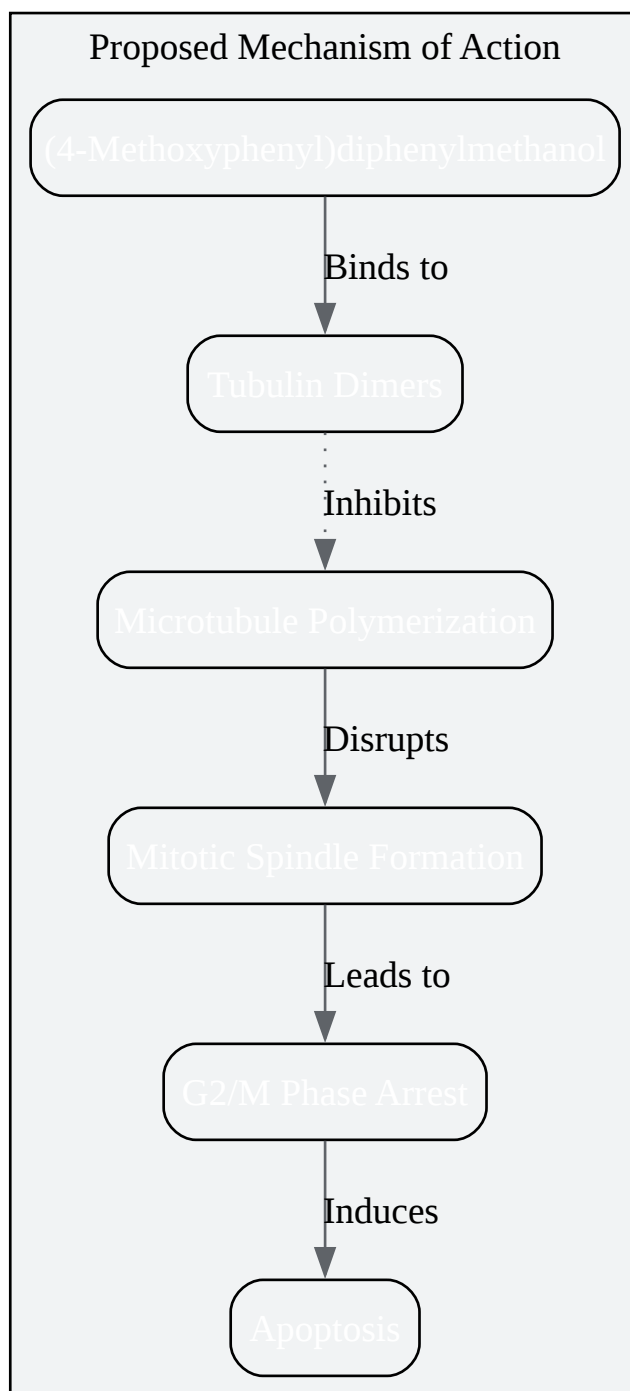
## Synthesis and Purification

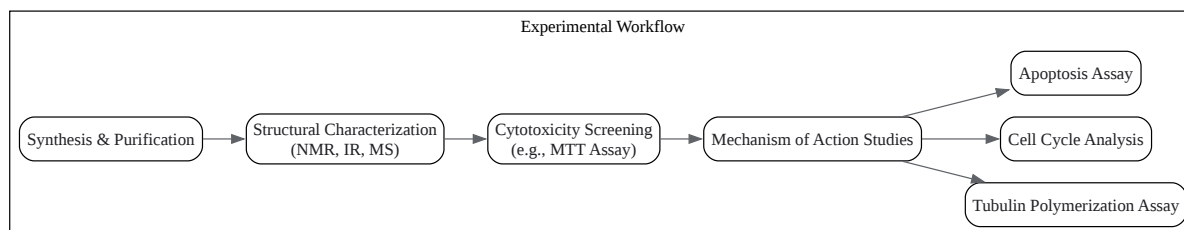
**(4-Methoxyphenyl)diphenylmethanol** is typically synthesized via a Grignard reaction. This versatile carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent to a carbonyl compound.

## Experimental Protocol: Grignard Synthesis

Reaction Scheme:







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## References

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